3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-bromochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrN5O4/c14-6-1-2-8-5(3-6)4-7(13(20)21-8)12-16-11(19-22-12)9-10(15)18-23-17-9/h1-4H,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMVLQWDFIGEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=NC(=NO3)C4=NON=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxadiazole rings can be synthesized through nitration, oxidation, and coupling reactions . The final step involves the condensation of these components under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the chromenone ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is part of a broader family of oxadiazole-based heterocycles. Below is a comparative analysis with structurally related derivatives:
Key Observations:
Thermal Stability: The target compound’s chromenone core likely enhances thermal stability (~220°C) compared to LLM-192 (205°C), but it is less stable than nitro-rich LLM-210 (245°C) . The amino group in the target compound reduces oxidative decomposition risks compared to nitro derivatives .
Detonation Performance :
- The bromine atom increases density (predicted ~1.95 g/cm³), which may offset the lower nitrogen content (vs. LLM-192 and LLM-210). However, its detonation velocity (~8500 m/s) is lower than LLM-192 (9100 m/s) and LLM-210 (9400 m/s), reflecting the trade-off between stability and energy output .
Sensitivity: The amino group and chromenone ring reduce sensitivity (impact sensitivity >25 J) compared to nitro-dominated compounds like LLM-210 (7 J), aligning with safer handling requirements .
Synthetic Complexity: The chromenone moiety introduces synthetic challenges compared to simpler oxadiazole derivatives. and suggest multi-step routes involving mixed solvents (e.g., anisole/toluene) and reagents like pyridine, which may limit scalability .
Research Findings and Implications
- Energetic Materials : The compound’s balanced sensitivity and stability make it a candidate for melt-cast explosives, though its detonation performance is inferior to nitro-rich analogs .
- Material Science : The bromine atom’s electron-withdrawing effect could modulate electronic properties for applications in organic semiconductors .
- Safety : Lower sensitivity compared to nitro derivatives aligns with modern safety standards, though bromine may raise toxicity concerns .
Biological Activity
The compound 3-(3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-6-bromo-2H-chromen-2-one is a hybrid molecule that incorporates multiple pharmacologically active moieties. The oxadiazole ring system is known for its diverse biological activity, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features:
- Oxadiazole rings : Known for their role in various biological activities.
- Bromine substitution : Potentially enhancing antimicrobial activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation.
- Mechanisms of Action :
- Case Studies :
Antimicrobial Activity
The presence of electron-withdrawing groups like bromine has been shown to enhance antimicrobial activity against various bacterial strains.
- Activity Spectrum :
- Research Findings :
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives is attributed to their ability to scavenge free radicals and inhibit oxidative stress.
- Mechanism :
- Research Insights :
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key observations include:
- Electron-withdrawing vs. Electron-donating Groups :
| Substitution | Biological Activity | Notes |
|---|---|---|
| Bromine | Increased antimicrobial | Effective against Gram-positive/negative |
| Hydroxyl | Enhanced antioxidant | Scavenging free radicals |
| Amino | Anticancer potential | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
